molecular formula C12H12N2S B13095820 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Cat. No.: B13095820
M. Wt: 216.30 g/mol
InChI Key: VFMHJJPZRDRFGU-UHFFFAOYSA-N
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Description

4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and thienopyridine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate thienopyridine derivatives under specific conditions. For instance, the reaction of 3-pyridylacetonitrile with sulfur and a base can yield the desired thienopyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The pathways involved often include signal transduction cascades like the MAPK/ERK pathway .

Comparison with Similar Compounds

  • 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
  • 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
  • 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine

Uniqueness: 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-pyridin-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H12N2S/c1-2-9(8-13-5-1)12-10-4-7-15-11(10)3-6-14-12/h1-2,4-5,7-8,12,14H,3,6H2

InChI Key

VFMHJJPZRDRFGU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CN=CC=C3

Origin of Product

United States

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